4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester
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Overview
Description
4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester (PPBP) is a boronic acid pinacol ester that has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in peptide synthesis, and as a ligand in coordination chemistry. PPBP has also been used in the study of biochemical and physiological effects, as well as in lab experiments.
Scientific Research Applications
4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in peptide synthesis, and as a ligand in coordination chemistry. It has also been used in the study of biochemical and physiological effects.
Mechanism of Action
4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester acts as a boronate ester, which is a type of molecular linker that can be used to connect two molecules. It can be used to link a boron-containing molecule to an organic molecule, and it can also be used to link two organic molecules.
Biochemical and Physiological Effects
4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester has been used in the study of biochemical and physiological effects. It has been used to study the effects of boronates on the structure and function of proteins, as well as on the activity of enzymes. It has also been used to study the effects of boronates on the metabolism of carbohydrates and lipids.
Advantages and Limitations for Lab Experiments
The major advantage of using 4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester in lab experiments is that it is easy to synthesize and can be used in a variety of different applications. Additionally, it is relatively inexpensive and can be used in a variety of different solvents. The major limitation of using 4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester in lab experiments is that it can be difficult to isolate the product of the reaction, as the product can be very unstable.
Future Directions
There are a number of potential future directions for 4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester. It could be used to study the effects of boronates on the structure and function of proteins, as well as on the activity of enzymes. It could also be used to study the effects of boronates on the metabolism of carbohydrates and lipids. Additionally, 4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester could be used in the development of new catalysts and reagents for organic synthesis. Finally, 4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester could be used to develop new ligands for coordination chemistry.
Synthesis Methods
4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized from the reaction of pyridine-3-boronic acid and pinacol ester. The reaction is catalyzed by a base, such as sodium hydroxide, and takes place in an aqueous solution. The reaction is typically carried out at room temperature and the product can be isolated by precipitation.
properties
IUPAC Name |
4-pyrrolidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-11-17-8-7-13(12)18-9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJOEJFXGYMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-YL)pyridine-3-boronic acid pinacol ester |
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